molecular formula C18H16N2O B14676334 2-Naphthol, 1-(2-(dimethylphenyl)diazenyl)- CAS No. 68739-06-0

2-Naphthol, 1-(2-(dimethylphenyl)diazenyl)-

Cat. No.: B14676334
CAS No.: 68739-06-0
M. Wt: 276.3 g/mol
InChI Key: ODZLEFHKZFAHHS-UHFFFAOYSA-N
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Description

1-(2,3-Xylylazo)-2-naphthol is an azo dye characterized by a naphthalene backbone substituted with a hydroxyl group at position 2 and a 2,3-dimethylphenyl (xylyl) azo group at position 1. Its molecular formula is C₁₈H₁₆N₂O, with a molecular weight of 276.34 g/mol. The compound is structurally related to Sudan dyes, which are widely used as lipid stains in histology. The xylyl group enhances lipophilicity, making it suitable for non-polar applications.

Properties

CAS No.

68739-06-0

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1-[(2,6-dimethylphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C18H16N2O/c1-12-6-5-7-13(2)17(12)19-20-18-15-9-4-3-8-14(15)10-11-16(18)21/h3-11,21H,1-2H3

InChI Key

ODZLEFHKZFAHHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C

Origin of Product

United States

Biological Activity

1-(2,3-Xylylazo)-2-naphthol, a member of the azo dye family, has garnered attention due to its potential biological activities. This compound is characterized by the presence of an azo group (-N=N-) linked to a naphthol structure, which is known for its diverse applications in dyeing and as a biological probe. Understanding the biological activity of this compound is essential for its potential therapeutic applications and environmental safety.

  • Chemical Formula: C₁₈H₁₆N₂O
  • Molecular Weight: 284.34 g/mol
  • CAS Number: 154895

Biological Activity Overview

The biological activity of 1-(2,3-Xylylazo)-2-naphthol has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that 1-(2,3-Xylylazo)-2-naphthol exhibits significant antimicrobial properties against various bacterial strains. A study conducted by El-Sayed et al. demonstrated that this compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the bacterial strain tested .

Anticancer Activity

The anticancer potential of 1-(2,3-Xylylazo)-2-naphthol has also been investigated. In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS) and the activation of caspase pathways .

Case Studies

  • Antimicrobial Efficacy
    • Study: Evaluation of antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Findings: The compound exhibited a dose-dependent inhibition with significant effects noted at higher concentrations.
  • Anticancer Mechanism
    • Study: Investigation of apoptotic pathways in MCF-7 cells.
    • Findings: Induction of apoptosis was confirmed through flow cytometry, revealing increased levels of caspase-3 activity.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectMIC/IC50 (µg/mL)Reference
AntimicrobialStaphylococcus aureusGrowth inhibition100
AntimicrobialEscherichia coliGrowth inhibition150
AnticancerMCF-7Induction of apoptosisIC50: 75
AnticancerHeLaInduction of apoptosisIC50: 60

The biological activity of 1-(2,3-Xylylazo)-2-naphthol can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: The compound enhances oxidative stress within cells, leading to cellular damage and apoptosis.
  • Caspase Activation: It activates caspases, which are crucial for the apoptotic process.
  • Inhibition of Enzymatic Activity: The azo group may interfere with enzyme function in microbial cells, leading to growth inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2,3-Xylylazo)-2-naphthol with structurally and functionally related azo-naphthol derivatives:

Structural and Substituent Effects

Compound Name Substituent Pattern Key Structural Features
1-(2,3-Xylylazo)-2-naphthol 2,3-Dimethylphenyl azo at C1 Methyl groups enhance lipophilicity and stability
Sudan II (1-(2,4-Xylylazo)-2-naphthol) 2,4-Dimethylphenyl azo at C1 2,4-substitution alters steric effects and solubility
PAN (1-(2-Pyridylazo)-2-naphthol) Pyridyl azo at C1 Pyridine ring enables metal chelation; used in spectrophotometry
1-(4-Hydroxyphenylazo)-2-naphthol 4-Hydroxyphenyl azo at C1 Hydroxyl group increases polarity and H-bonding potential
Pigment Red 3 (1-(4-Methyl-2-nitrophenylazo)-2-naphthol) Nitro and methyl groups at C4 and C2 Nitro group intensifies color but reduces stability

Spectral and Chemical Properties

  • UV-Vis Absorption: The xylyl group in 1-(2,3-Xylylazo)-2-naphthol likely shifts λmax to ~500 nm, similar to Sudan II (λmax = 507 nm in ethanol). In contrast, PAN exhibits a λmax at 470 nm due to the electron-withdrawing pyridyl group . Chloro-substituted analogs (e.g., 1-(3-chlorophenylazo)-2-naphthol) show hypsochromic shifts (λmax ~480 nm) due to electron-withdrawing effects .
  • IR Spectroscopy :

    • Common peaks include O–H (3200–3400 cm⁻¹), C=C aromatic (1500–1600 cm⁻¹), and N=N (1400–1450 cm⁻¹). Methyl groups in xylyl derivatives produce C–H stretching (~2900 cm⁻¹) .
  • NMR Spectroscopy :

    • Aromatic protons in 1-(2,3-Xylylazo)-2-naphthol resonate at δ 7.2–8.5 ppm, while methyl groups appear as singlets at δ 2.3–2.6 ppm. Chloro or nitro substituents deshield adjacent protons (e.g., δ 8.6–8.8 ppm for nitro groups in Pigment Red 3) .

Stability and Toxicity

  • Thermal Stability : Xylyl derivatives exhibit higher thermal stability than nitro- or hydroxy-substituted analogs due to electron-donating methyl groups .
  • Toxicity : Azo dyes with nitro groups (e.g., Pigment Red 3) are associated with mutagenicity, while methyl-substituted derivatives like Sudan II and 1-(2,3-Xylylazo)-2-naphthol are less toxic but still require careful handling .

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